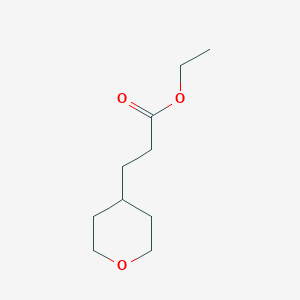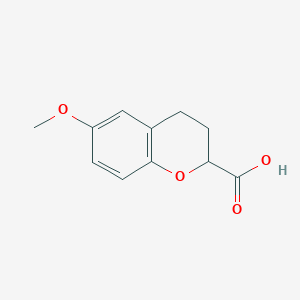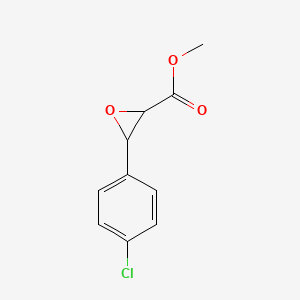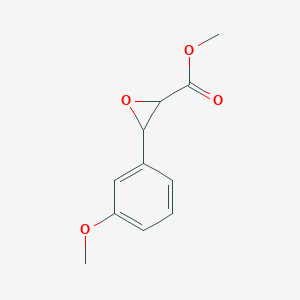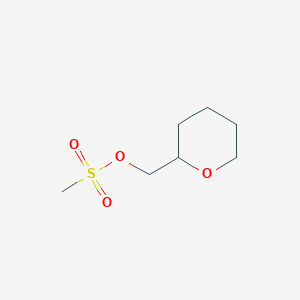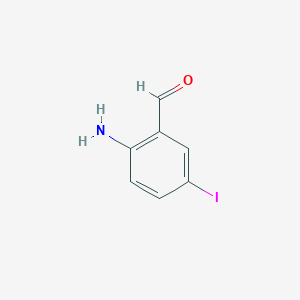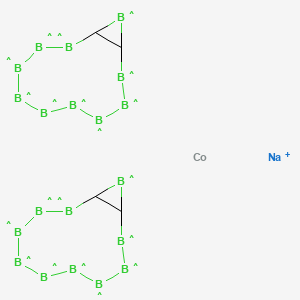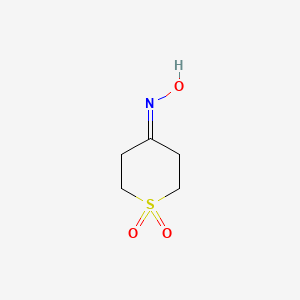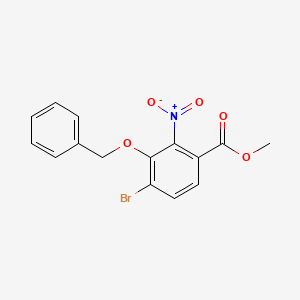
Methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate
Overview
Description
The compound seems to be a complex organic molecule that likely contains a benzyloxy group, a bromo group, a nitro group, and a methyl ester group . These functional groups suggest that the compound could be used in various organic reactions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions like the Suzuki-Miyaura cross-coupling or through the reaction of appropriate precursors with boronic acids .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzyloxy, bromo, nitro, and methyl ester groups would all contribute to the overall structure .Chemical Reactions Analysis
The compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the bromo group could undergo nucleophilic substitution, and the nitro group could be reduced .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Scientific Research Applications
Methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate has a variety of scientific research applications. It is used as a catalyst for organic synthesis, as a reagent in chemical reactions, and as a research tool for studying the biochemical and physiological effects of various compounds. It has also been used in the study of drug metabolism and drug-drug interactions, as well as in the synthesis of new drugs.
Mechanism of Action
The mechanism of action of Methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate is not yet fully understood. However, it is believed that the compound acts as a catalyst in the reaction of 3-bromobenzyl bromide and 4-nitrobenzyl alcohol, and that it may also act as a reagent in other chemical reactions. The exact mechanism of action is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed that the compound may have an effect on the metabolism of drugs, as well as on the synthesis of new drugs. It is also believed that this compound may have an effect on the biochemical and physiological processes of cells, such as cell growth and differentiation.
Advantages and Limitations for Lab Experiments
Methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in organic solvents. It is also non-toxic and has low environmental impact. However, there are some limitations to its use in laboratory experiments. This compound is not soluble in water and is not very soluble in some organic solvents. Additionally, it is not very stable at high temperatures.
Future Directions
There are several potential future directions for the use of Methyl 3-(benzyloxy)-4-bromo-2-nitrobenzoate in scientific research. One potential direction is to further study the biochemical and physiological effects of the compound. Another potential direction is to explore the use of this compound as a catalyst in organic synthesis. Additionally, further research into the mechanism of action of this compound could lead to the development of new drugs or drug-drug interactions. Finally, this compound could be used to study the effects of various compounds on the metabolism of drugs.
Safety and Hazards
properties
IUPAC Name |
methyl 4-bromo-2-nitro-3-phenylmethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO5/c1-21-15(18)11-7-8-12(16)14(13(11)17(19)20)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STHUUOOTDGISFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Br)OCC2=CC=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine hydrochloride](/img/structure/B3176404.png)
